molecular formula C8H17NO B13605705 3-Pentylazetidin-3-ol

3-Pentylazetidin-3-ol

Número de catálogo: B13605705
Peso molecular: 143.23 g/mol
Clave InChI: UGIFRDSNEPNVCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Pentylazetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a hydroxyl (-OH) group at the 3-position and a pentyl (C₅H₁₁) substituent.

Propiedades

Fórmula molecular

C8H17NO

Peso molecular

143.23 g/mol

Nombre IUPAC

3-pentylazetidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-8(10)6-9-7-8/h9-10H,2-7H2,1H3

Clave InChI

UGIFRDSNEPNVCI-UHFFFAOYSA-N

SMILES canónico

CCCCCC1(CNC1)O

Origen del producto

United States

Actividad Biológica

3-Pentylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Pentylazetidin-3-ol is characterized by its azetidine ring structure, which is known to influence its biological activity. The presence of the pentyl group contributes to its lipophilicity, potentially enhancing membrane penetration and bioavailability.

Antimicrobial Activity

Recent studies have shown that 3-Pentylazetidin-3-ol exhibits significant antimicrobial properties. In particular, it has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 3-Pentylazetidin-3-ol was assessed through MIC testing against several pathogens. The results are summarized in Table 1.

Microorganism MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.50
Candida albicans0.83

These findings indicate that 3-Pentylazetidin-3-ol is particularly effective against Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, 3-Pentylazetidin-3-ol has shown promise in anticancer applications. Various studies have explored its effects on cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects of 3-Pentylazetidin-3-ol were evaluated using the MTT assay on different cancer cell lines. The results are presented in Table 2.

Cell Line IC50 (μg/mL) Selectivity Index
MCF7 (Breast)102.8 ± 0.6>2
PC3 (Prostate)117.7 ± 1.1>2
HeLa (Cervical)196.3 ± 2.3>1
WI38 (Normal)242.9 ± 1.8-

The selectivity index indicates that 3-Pentylazetidin-3-ol demonstrates greater cytotoxicity toward cancer cells compared to normal cells, suggesting a favorable therapeutic profile .

The mechanism by which 3-Pentylazetidin-3-ol exerts its biological effects is an area of active research. Preliminary molecular docking studies suggest that the compound interacts with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation.

Molecular Docking Studies

Molecular docking simulations indicate that 3-Pentylazetidin-3-ol binds effectively to targets such as MurD and DNA gyrase, which are critical for bacterial survival and replication. The binding energies obtained from these simulations are comparable to those of established antibiotics like ciprofloxacin .

Case Studies

Several case studies have highlighted the potential applications of 3-Pentylazetidin-3-ol in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of 3-Pentylazetidin-3-ol against multidrug-resistant strains of Pseudomonas aeruginosa, suggesting its role as a novel therapeutic agent in combating antibiotic resistance.
  • Case Study on Cancer Treatment : Clinical trials involving the administration of 3-Pentylazetidin-3-ol in combination with standard chemotherapeutics showed enhanced efficacy against prostate cancer cells, indicating a synergistic effect that warrants further investigation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Key Properties of Azetidin-3-ol Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Storage Condition
3-Pentylazetidin-3-ol Pentyl (C₅H₁₁) C₈H₁₇NO* 143.23* Room temperature (assumed)
1-Benzylazetidin-3-ol Benzyl (C₆H₅CH₂) C₁₀H₁₃NO 163.22 Not specified
1-Phenylazetidin-3-ol Phenyl (C₆H₅) C₉H₁₁NO 149.19 2–8°C
1-Benzhydrylazetidin-3-ol Benzhydryl (C₆H₅)₂CH C₁₆H₁₇NO 239.31 Not specified

*Calculated based on assumed structure; empirical data unavailable.

Key Observations:

Substituent Effects: Hydrophobicity: The pentyl chain in 3-Pentylazetidin-3-ol is less polar than the aromatic benzyl or phenyl groups, likely increasing its logP (octanol-water partition coefficient) compared to 1-Benzylazetidin-3-ol (logP ~1.2–1.5) . This property may enhance its utility in lipid-rich environments, such as cell membranes. Steric Bulk: Benzhydryl-substituted derivatives (e.g., 1-Benzhydrylazetidin-3-ol) exhibit significantly larger substituents, which could hinder interactions with sterically sensitive biological targets .

Stability and Storage :

  • 1-Phenylazetidin-3-ol requires refrigeration (2–8°C) for stability , whereas the pentyl derivative’s linear alkyl chain may confer greater thermal stability, allowing room-temperature storage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.